(R)-3-aminopyrrolidin-2-one hydrochloride

Description

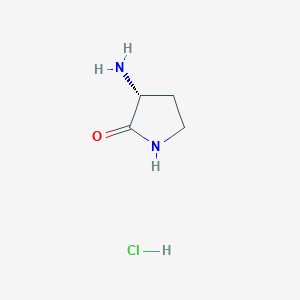

(R)-3-Aminopyrrolidin-2-one hydrochloride (CAS: 223407-19-0) is a chiral pyrrolidinone derivative with the molecular formula C₄H₈N₂O·HCl and a molecular weight of 136.58 g/mol . It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of enantiomerically pure drugs. The compound’s stereochemistry (R-configuration) is critical for its biological activity and binding specificity in drug-receptor interactions. Synthetically, it is produced via reductive amination or borohydride-mediated reactions, achieving yields up to 78% under optimized conditions (e.g., sodium cyanoborohydride, acetic acid, and methanol at 60°C) .

Structure

2D Structure

Propriétés

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDBIIHVIKHJQ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736771 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223407-19-0 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-aminopyrrolidin-2-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral precursor, which is often derived from natural amino acids.

Cyclization: The precursor undergoes cyclization to form the pyrrolidinone ring. This step usually involves the use of reagents such as acyl chlorides or anhydrides under controlled conditions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-aminopyrrolidin-2-one hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-aminopyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Electrophiles: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibitors of Dipeptidyl Peptidase IV (DPP-IV)

(R)-3-Aminopyrrolidin-2-one hydrochloride is utilized as a precursor in the synthesis of DPP-IV inhibitors, which are significant in the treatment of type 2 diabetes. DPP-IV inhibitors function by prolonging the action of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. The synthesis of these inhibitors often involves the transformation of (R)-3-aminopyrrolidin-2-one into more complex structures that exhibit higher biological activity .

Synthesis of Chiral Compounds

Chiral Building Blocks

The compound serves as a versatile building block in asymmetric synthesis. Its chiral nature allows for the creation of various derivatives that can be employed in the development of pharmaceuticals. The synthesis methods often involve reactions with other chiral reagents or catalysts to produce compounds with specific stereochemistry, crucial for biological activity .

Synthetic Methodologies

Several synthetic routes have been documented for producing this compound and its derivatives. For instance, lithium aluminum hydride is commonly used in reduction reactions to achieve high yields of desired products while maintaining enantiomeric purity . These methodologies are essential for scaling up production for pharmaceutical applications.

Case Studies

Mécanisme D'action

The mechanism of action of ®-3-aminopyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and receptors in biological systems.

Pathways Involved: The compound can modulate various biochemical pathways, including neurotransmitter signaling and metabolic pathways.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Pyrrolidinone/Piperidinone Derivatives

Activité Biologique

(R)-3-aminopyrrolidin-2-one hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the following characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 136.58 g/mol

- Structure : It features a pyrrolidine ring with an amino group at the 3-position and a carbonyl group at the 2-position, enhancing its solubility and reactivity in biological systems.

Modulation of Chemokine Receptors

Research indicates that this compound acts as a modulator of chemokine receptors, which play crucial roles in immune responses and inflammation. This modulation suggests potential therapeutic applications in conditions characterized by immune dysfunction or inflammation.

Dopamine Receptor Ligands

Derivatives of (R)-3-aminopyrrolidin-2-one have been explored for their ability to interact with dopamine receptors. This interaction is particularly relevant for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia, where dopamine signaling is disrupted.

Synthesis Methods

Several synthesis methods for this compound have been documented, each with distinct advantages regarding yield and purity:

| Synthesis Method | Description | Advantages |

|---|---|---|

| Method A | Reaction of pyrrolidinone with amines | High yield |

| Method B | Use of chiral catalysts in asymmetric synthesis | Enhanced purity |

| Method C | Multi-step synthesis involving intermediate compounds | Versatile applications |

These methods facilitate the production of this compound for research and pharmaceutical applications.

Study on Immune Response Modulation

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on immune cell function. The results demonstrated that this compound significantly reduced cytokine release from activated macrophages, indicating its potential as an anti-inflammatory agent.

Dopamine Receptor Interaction Study

Another significant study focused on the interaction of (R)-3-aminopyrrolidin-2-one derivatives with dopamine receptors. The findings revealed that certain derivatives exhibited selective binding affinities, providing a foundation for developing new therapeutic agents targeting neurological disorders.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (R)-3-aminopyrrolidin-2-one hydrochloride?

Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, and catalyst selection) and purification steps. For example, details a synthesis involving aqueous HCl addition to a precursor at 0–50°C, followed by crystallization, yielding 52.7% after filtration and drying . Methodological improvements could include adjusting acid concentration, heating duration, or solvent polarity to enhance crystallinity and purity. Characterization via XRPD (as in ) ensures structural fidelity, while monitoring reaction intermediates with HPLC or NMR can identify bottlenecks .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer: Core techniques include:

- XRPD : To confirm crystalline structure and polymorphic identity (e.g., distinct peaks at 2θ values as in ) .

- NMR (¹H/¹³C) : To verify stereochemistry and proton environments, particularly for the chiral (R)-configuration .

- Melting Point Analysis : reports a melting point of 227°C, which serves as a purity benchmark .

- Chiral HPLC : To assess enantiomeric purity, critical given the compound’s stereospecific applications .

Advanced: How can researchers resolve contradictions in enantiomeric purity data obtained from different analytical methods?

Answer: Discrepancies between chiral HPLC, NMR, and XRPD data may arise from sample preparation or instrument sensitivity. A systematic approach includes:

Cross-Validation : Compare results across multiple methods (e.g., XRPD for crystal structure vs. HPLC for solution-phase chirality) .

Standard Spiking : Introduce a known enantiomer to identify retention time shifts in HPLC .

Computational Modeling : Use DFT calculations to predict NMR chemical shifts or XRPD patterns for theoretical validation .

Advanced: What methodologies are recommended for assessing the compound’s safety profile given limited ecotoxicological data?

Answer: and highlight gaps in toxicity, persistence, and bioaccumulation data. Researchers should:

In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute toxicity .

In Vitro Assays : Perform cytotoxicity screening (e.g., HepG2 cell viability assays) to prioritize in vivo testing .

Environmental Simulation : Conduct soil mobility studies using column chromatography to model leaching potential .

Basic: What handling and storage protocols are advised for this compound?

Answer:

- Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation (as per ) .

- Handling : Use PPE (gloves, goggles) in a fume hood, as hydrochloride salts can release irritant vapors during heating .

- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How can this compound be applied in chiral drug development, and what synthetic challenges arise?

Answer: The (R)-enantiomer is a chiral building block for kinase inhibitors (e.g., parsaclisib hydrochloride in ) . Key challenges include:

Stereochemical Control : Use asymmetric catalysis or enzymatic resolution to avoid racemization during synthesis .

Salt Formation Optimization : Adjust counterion ratios (e.g., HCl stoichiometry) to enhance solubility and bioavailability .

Scale-Up : Transition from batch to flow chemistry for improved yield and reproducibility, as described in for analogous compounds .

Advanced: How should researchers design experiments to address discrepancies in reported physicochemical properties (e.g., melting point)?

Answer: Variations in melting points (e.g., 227°C in vs. literature) may stem from impurities or polymorphs. Experimental design should include:

Recrystallization : Test solvents (water, ethanol) to isolate pure polymorphs .

Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events .

Interlaboratory Comparison : Collaborate to standardize measurement protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.